(R)-1-Phenylpyrrolidin-3-ol
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Overview
Description
®-1-Phenylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a phenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylpyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, such as using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Industrial Production Methods
Industrial production of ®-1-Phenylpyrrolidin-3-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-Phenylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and Lewis acids are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-Phenylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-Phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the phenyl ring play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Phenylpyrrolidin-3-ol: The enantiomer of ®-1-Phenylpyrrolidin-3-ol, with similar chemical properties but different biological activity.
1-Phenylpyrrolidine: Lacks the hydroxyl group, resulting in different reactivity and applications.
Phenylpropanolamine: A structurally related compound with different pharmacological properties.
Uniqueness
®-1-Phenylpyrrolidin-3-ol is unique due to its chiral nature and the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its specific stereochemistry makes it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3R)-1-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-/m1/s1 |
InChI Key |
CFOXGLLEGVOLKT-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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